![molecular formula C34H48BrP B085576 Hexadecyltriphenylphosphonium bromide CAS No. 14866-43-4](/img/structure/B85576.png)
Hexadecyltriphenylphosphonium bromide
Overview
Description
Hexadecyltriphenylphosphonium bromide is widely used as a preservative and for water treatment in agriculture. It also serves as an antistatic agent in textiles, fibers, and leather, and as a flocculant and deodorant .
Synthesis Analysis
The synthesis of Hexadecyltriphenylphosphonium bromide has been studied in the context of corrosion inhibition. It has been used as a quaternary phosphonium-based ionic liquid for mild steel in 1 M HCl solution . Another study reported the reaction of sodium tungstate with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis
Hexadecyltriphenylphosphonium bromide has a molecular formula of C34H48BrP. Its InChI isInChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35 (32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1
and its Canonical SMILES is CCCCCCCCCCCCCCCC [P+] (C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-]
. Chemical Reactions Analysis
The corrosion inhibition performance of Hexadecyltriphenylphosphonium bromide on mild steel in 1 M HCl solution was investigated by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods .Physical And Chemical Properties Analysis
Hexadecyltriphenylphosphonium bromide has a molecular weight of 567.6 g/mol. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 18 rotatable bonds. Its exact mass and monoisotopic mass are 566.26770 g/mol .Scientific Research Applications
Corrosion Inhibition
Hexadecyltriphenylphosphonium bromide (HPP) has been used as a corrosion inhibitor for mild steel in 1 M HCl solution . The corrosion inhibition performance was investigated using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods . The results revealed that the inhibition efficiency increases with its increasing concentration, and it can reach up to 99.1% at the concentration of 0.07 mM HPP .
Preservative
HPP is widely used as a preservative . As a preservative, it helps to prevent the growth of microorganisms, thereby extending the shelf life of various products .
Water Treatment in Agriculture
In the field of agriculture, HPP is used for water treatment . It helps in the removal of contaminants and impurities from water, making it safe for use in agricultural activities .
Antistatic Agent
HPP serves as an antistatic agent in textiles, fibers, and leather . It helps to reduce or eliminate the buildup of static electricity, which can be particularly useful in the manufacturing and handling of these materials .
Flocculants
HPP is also used as a flocculant . Flocculants are substances that promote the clumping of particles, which can be beneficial in various processes such as water treatment and papermaking .
Deodorant
Another application of HPP is its use as a deodorant . It can help to neutralize or mask unpleasant odors .
Phase Transfer Catalyst
HPP is used as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase to another, thereby enhancing the rate of reaction .
Safety And Hazards
Hexadecyltriphenylphosphonium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Future Directions
properties
IUPAC Name |
hexadecyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933445 | |
Record name | Hexadecyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltriphenylphosphonium bromide | |
CAS RN |
14866-43-4 | |
Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Hexadecyltriphenylphosphonium bromide?
A1: Hexadecyltriphenylphosphonium bromide (Hexadecyltriphenylphosphonium bromide) is primarily investigated for its potential in various fields. It has shown promise as a corrosion inhibitor for mild steel in acidic environments []. Additionally, researchers are exploring its use as a modifier in the development of nanocomposites, enhancing the properties of materials like poly(ethylene terephthalate) [].
Q2: How does Hexadecyltriphenylphosphonium bromide behave in aqueous solutions?
A2: Hexadecyltriphenylphosphonium bromide exhibits interesting behavior in aqueous solutions. It acts as a cationic surfactant, forming micelles above a certain concentration known as the critical micelle concentration (CMC) [, , ]. This property allows it to solubilize hydrophobic substances in water, making it relevant for applications like drug delivery.
Q3: Has the interaction of Hexadecyltriphenylphosphonium bromide with other surfactants been studied?
A3: Yes, studies have explored how Hexadecyltriphenylphosphonium bromide interacts with other surfactants when mixed. Research indicates that it exhibits non-ideal mixing behavior with both monomeric and gemini cationic surfactants, leading to attractive interactions and a decrease in the CMC of the mixture []. This synergistic effect could have implications for optimizing formulations and improving the efficiency of processes involving surfactant mixtures.
Q4: Is there any evidence that the structure of Hexadecyltriphenylphosphonium bromide influences its behavior?
A4: While limited information is available on the specific structure-activity relationships of Hexadecyltriphenylphosphonium bromide, studies on similar alkyltriphenylphosphonium bromides suggest that the length of the alkyl chain can affect properties like diffusion coefficients in aqueous solutions []. This implies that structural modifications to the Hexadecyltriphenylphosphonium bromide molecule could potentially be used to fine-tune its properties for specific applications.
Q5: What theoretical methods have been employed to understand the behavior of Hexadecyltriphenylphosphonium bromide?
A5: Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to investigate the adsorption mechanism of Hexadecyltriphenylphosphonium bromide on mild steel surfaces []. These studies provide insights into the interactions at the molecular level, aiding in the understanding of its corrosion inhibition properties.
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